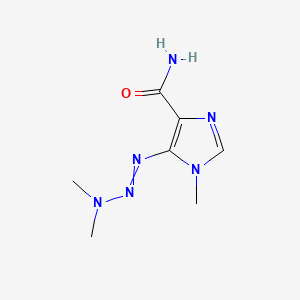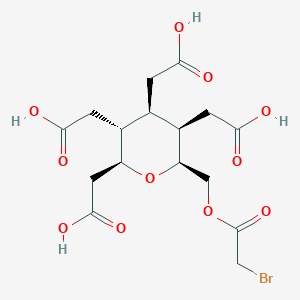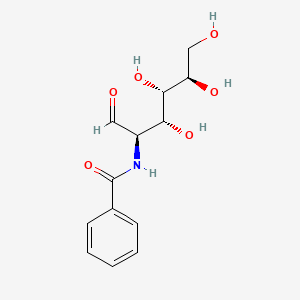
N-((2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound provides insights into its physical and chemical properties. The structure of “N-((2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)benzamide” is not explicitly provided in the retrieved data .Chemical Reactions Analysis
The chemical reactions involving “N-((2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)benzamide” are not specified in the retrieved data .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include aspects like molecular weight, boiling point, and solubility. The retrieved data does not provide specific physical and chemical properties for "N-((2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)benzamide" .Scientific Research Applications
Cancer Treatment
2-deoxyglucose (2DG) has shown potential in the treatment of cancer . Cancer cells are glucose addicted and heavily dependent upon glycolysis . 2DG, a glucose analog, can disrupt this process, leading to a decrease in ATP levels and creating starvation-like conditions in the cells . This makes cancer cells particularly susceptible to 2DG .
Epilepsy Management
2DG has been identified as a potential therapeutic agent for epilepsy . The exact mechanism is still under investigation, but it’s believed that the glycolytic inhibition caused by 2DG may play a role .
3. Treatment of Systemic Lupus Erythematosus (SLE) and Rheumatoid Arthritis (RA) Research has suggested that 2DG could have therapeutic benefits for autoimmune diseases like SLE and RA . The systemic effects of 2DG on gene function across different tissues could potentially help manage these conditions .
COVID-19 Treatment
There’s potential for 2DG to be used in the treatment of COVID-19 . Given the virus’s reliance on the host’s metabolic processes, 2DG’s ability to disrupt glycolysis could potentially inhibit viral replication .
Aging-related Morbidity
2DG has been shown to have profound effects on aging-related morbidity . While the exact mechanisms are still being explored, it’s believed that 2DG’s impact on cellular metabolism could play a role .
Viral Infection
The potential of 2DG in treating viral infections has been noted . By disrupting the glycolytic process, 2DG can potentially inhibit the replication of viruses, similar to its proposed use in COVID-19 treatment .
Mechanism of Action
Target of Action
The primary target of 2-benzamido-2-deoxyglucose is the enzyme hexokinase . Hexokinase is the first enzyme in the glycolytic pathway and plays a crucial role in the metabolism of glucose. It catalyzes the phosphorylation of glucose to glucose-6-phosphate, a critical step in glucose metabolism .
Mode of Action
2-Benzamido-2-deoxyglucose, being a glucose analog, is taken up by glucose transporters. Once inside the cell, it is phosphorylated by hexokinase to 2-deoxyglucose-6-phosphate (2DG-6P). Unlike glucose-6-phosphate, 2dg-6p cannot be further metabolized by phosphoglucose isomerase, the next enzyme in the glycolytic pathway . This results in the accumulation of 2DG-6P, which inhibits hexokinase itself, thereby disrupting the normal metabolic rhythm and perturbing glycolytic flux .
Biochemical Pathways
The primary biochemical pathway affected by 2-benzamido-2-deoxyglucose is glycolysis . By inhibiting hexokinase, it prevents the conversion of glucose to glucose-6-phosphate, effectively halting the glycolytic pathway. This leads to a decrease in ATP production, creating starvation-like conditions in the cells .
Result of Action
The inhibition of glycolysis by 2-benzamido-2-deoxyglucose leads to a decrease in ATP production, creating starvation-like conditions in the cells . This can result in cell death, particularly in cells that are heavily dependent on glycolysis for energy production, such as cancer cells .
Safety and Hazards
properties
IUPAC Name |
N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6/c15-6-9(11(18)12(19)10(17)7-16)14-13(20)8-4-2-1-3-5-8/h1-6,9-12,16-19H,7H2,(H,14,20)/t9-,10+,11+,12+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYHKZRHOGVACA-IRCOFANPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C=O)C(C(C(CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

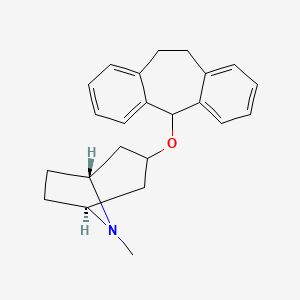
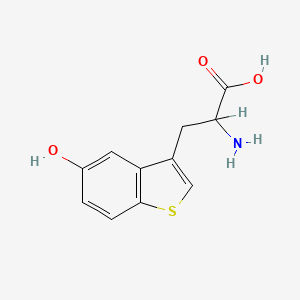
![[2-(Phenylthio)ethyl]amine hydrochloride](/img/structure/B1209323.png)
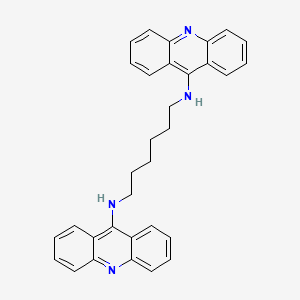

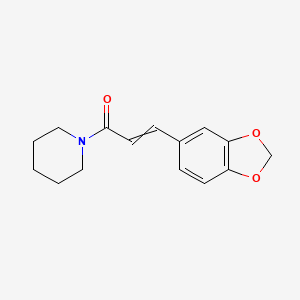

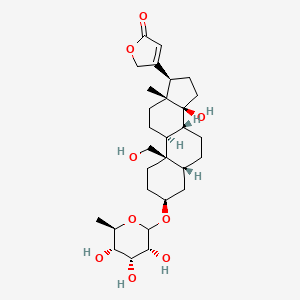
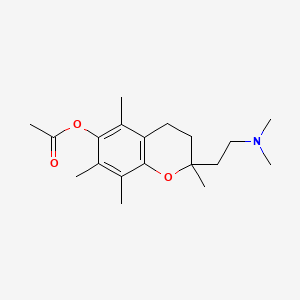
![(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,17R)-3-azido-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N-[2-(2-iodo-1H-imidazol-5-yl)ethyl]pentanamide](/img/structure/B1209335.png)
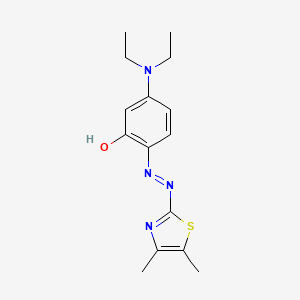
![[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-[(3-hydroxy-2-tetradecyloctadecanoyl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]methyl 3-hydroxy-2-tetradecyloctadecanoate](/img/structure/B1209337.png)
